molecular formula C46H54 B14383391 Tetra-t-butyl-p-quinquephenyl CAS No. 90167-52-5

Tetra-t-butyl-p-quinquephenyl

Cat. No.: B14383391
CAS No.: 90167-52-5
M. Wt: 606.9 g/mol
InChI Key: BDWUGQUNTTVKND-UHFFFAOYSA-N
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Description

Electron-donating or -withdrawing groups: These can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color and charge injection properties. chemrxiv.org

Bulky groups (e.g., tert-butyl): These can improve solubility, which is crucial for solution-based processing of organic electronic devices. rsc.orgacs.org They also influence the solid-state packing by creating steric hindrance, which can prevent close π-π stacking and reduce aggregation-caused quenching, potentially leading to higher fluorescence quantum yields in thin films. mdpi.com

Fluorination: Selective fluorination is a powerful tool to tune optoelectronic properties. It can lower both the HOMO and LUMO energy levels, which can be beneficial for electron injection and transport. rsc.org Furthermore, fluorination can influence intermolecular interactions, leading to different crystal packing motifs and potentially enhanced charge mobility. rsc.org

Properties

CAS No.

90167-52-5

Molecular Formula

C46H54

Molecular Weight

606.9 g/mol

IUPAC Name

1,2,3,4-tetratert-butyl-5-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene

InChI

InChI=1S/C46H54/c1-43(2,3)39-30-38(40(44(4,5)6)42(46(10,11)12)41(39)45(7,8)9)37-28-26-36(27-29-37)35-24-22-34(23-25-35)33-20-18-32(19-21-33)31-16-14-13-15-17-31/h13-30H,1-12H3

InChI Key

BDWUGQUNTTVKND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Supramolecular Organization:the Arrangement of Molecules in the Solid State is Critical for Charge Transport.rsc.orgdesign Strategies That Promote Favorable π Stacking, Such As Lamellar or Herringbone Packing, Are Essential for Achieving High Charge Carrier Mobilities in Otfts.rug.nl

By systematically applying these design principles, researchers can create a diverse library of oligophenyl-based materials with tailored optoelectronic properties for a wide range of applications in organic electronics. osti.govrsc.org

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides static pictures of minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior and conformational flexibility of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of molecular motions over time. valencelabs.com

For a flexible molecule like Tetra-tert-butyl-p-quinquephenyl, the primary dynamic process of interest is the torsional rotation between the five phenyl rings. MD simulations can be used to explore the accessible conformational space by modeling these rotations. mdpi.com By performing simulations in different media (e.g., in a vacuum to represent the gas phase, or in an explicit solvent box to mimic solution), one can study how the environment influences the molecule's dynamic behavior. access-ci.org

These simulations can reveal the preferred range of dihedral angles, the frequency of transitions between different twisted conformers, and the timescale of these motions. nih.gov The rotational freedom of the phenyl rings is a key factor influencing properties like fluorescence quantum yield, as torsional motions can provide non-radiative decay pathways for the excited state. mdpi.comresearchgate.net MD simulations thus provide a bridge between the static molecular structure and the dynamic properties observed experimentally.

Simulation of Rotational Motions and Their Impact on Photophysical Properties

The photophysical properties of oligophenylenes, including 3,5,3‴′,5‴′-tetra-t-butyl-p-quinquephenyl, are intrinsically linked to the rotational freedom of the constituent phenyl rings. Computational simulations and experimental studies, such as picosecond fluorescence depolarization, are employed to investigate these dynamics. researchgate.net The bulky tetra-t-butyl groups introduce significant steric hindrance, which influences the rotational barriers between the phenyl units. These rotational motions are not static and are heavily influenced by the molecule's environment, particularly the viscosity of the solvent.

Research on substituted quaterphenyl (B1678625) and quinquephenyl molecules has shown that their rotational reorientation times vary depending on the solvent. researchgate.net For instance, these nonpolar solutes tend to rotate faster in alcohols compared to alkanes and nitriles. researchgate.net This behavior is analyzed using hydrodynamic and quasihydrodynamic models. Furthermore, the attachment of tert-butyl groups to the π-conjugated framework has been observed to efficiently enhance chirality in the photoexcited state, which is reflected in their circularly polarized luminescence (CPL) spectra. mdpi.com The coupling between the electronic structure and the vibrational modes of the π-conjugated system in the first excited singlet state (S₁) is considered crucial to these photophysical observations. mdpi.com

Interactive Table: Rotational Dynamics and Photophysical Observations for Substituted Oligophenylenes

Property Studied Observation Influencing Factors Relevant Technique/Model
Rotational Reorientation Time (τr) Varies with solvent; faster rotation observed in alcohols compared to alkanes and nitriles. researchgate.net Solvent viscosity, molecular size, and shape. researchgate.net Picosecond fluorescence depolarization. researchgate.net
Photoexcited State Chirality Tert-butyl groups enhance chirality upon excitation. mdpi.com Steric hindrance from substituents, electronic structure of the π-system. mdpi.com Circularly Polarized Luminescence (CPL) Spectroscopy. mdpi.com

| Spectral Signals | Exhibits distinct Circularly Polarized Luminescence (CPL) signals. mdpi.com | Coupling between electronic and vibrational modes in the S₁ state. mdpi.com | CPL/PL Spectroscopy. mdpi.com |

Advanced Theoretical Models for Specific Phenomena

Parity-Violating Energy Difference (PVED) in Chiral Oligophenylenes

The fundamental laws of physics, specifically the weak nuclear force, violate parity symmetry. aps.org This violation predicts a minute energy difference between the two enantiomers (mirror images) of a chiral molecule, known as the Parity-Violating Energy Difference (PVED). aps.orgnih.gov While this energy difference is incredibly small, typically on the order of 100 aeV to 1 feV, its existence is a profound consequence of electroweak theory. nih.gov

Oligophenylenes substituted with bulky groups, such as Tetra-t-butyl-p-quinquephenyl, can adopt stable chiral conformations (atropisomers) due to restricted rotation around the phenyl-phenyl bonds. mdpi.com Theoretical models based on quantum chemistry are essential for calculating the predicted PVED for such molecules. These calculations are computationally intensive, often requiring relativistic quantum mechanics to accurately account for the interaction between electrons and the nucleus where parity-violating effects are most significant. aps.org While experimental detection remains a major challenge, theoretical predictions are crucial for identifying candidate molecules, like chiral oligophenylenes, that might exhibit a larger, more readily detectable PVED. aps.orgnih.gov

Interactive Table: Conceptual Overview of PVED in Chiral Molecules

Concept Description Significance in Oligophenylenes Theoretical Approach
Parity Violation A fundamental symmetry of nature is broken by the weak nuclear force. arxiv.org The two mirror-image forms of a chiral oligophenylene are not energetically identical. nih.gov Quantum field theory, Standard Model of Particle Physics. arxiv.org
PVED The resulting tiny energy difference between enantiomers. aps.orgnih.gov Provides a theoretical target for high-precision spectroscopic measurements. aps.org Finite-field perturbation theory, coupled-cluster theory with relativistic Hamiltonians. aps.org

| Molecular Candidacy | Molecules with heavy atoms and specific electronic structures may have enhanced PVED. aps.org | The extended π-system and potential for heavy atom substitution make them interesting subjects. | Density Functional Theory (DFT) and higher-level ab initio methods. |

Models for Laser Desorption and Evaporation Kinetics from Substrates

Theoretical models are critical for understanding the processes involved in analyzing large, non-volatile molecules like this compound via mass spectrometry. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used. uni-mainz.dempg.de In this process, the analyte molecule is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analyte for detection.

Models of laser desorption and evaporation kinetics aim to describe the complex sequence of events following the laser pulse. These models consider parameters such as the laser's wavelength and fluence, the absorptivity of the matrix, the heat transfer through the solid material, and the thermodynamics of the analyte-matrix system. They simulate the rapid heating, phase transition (sublimation), and expansion of the matrix and analyte into the gas phase. Understanding these kinetics is vital for optimizing experimental conditions to achieve efficient desorption and soft ionization, which preserves the integrity of the large molecule without fragmentation.

Interactive Table: Key Parameters in Laser Desorption Kinetics Models

Parameter Role in the Model Physical Significance
Laser Fluence The energy input per unit area that initiates the desorption process. Determines the rate of heating and the volume of material ablated.
Matrix Absorptivity The efficiency with which the matrix material absorbs the laser energy. A highly absorbing matrix protects the analyte from direct laser-induced fragmentation.
Sublimation Enthalpy The energy required to transition the matrix and analyte from solid to gas phase. Governs the threshold energy for desorption and the temperature of the resulting plume.
Analyte-Matrix Interaction The forces holding the analyte within the matrix crystal. Influences the efficiency of analyte transfer into the gas phase.

| Gas Dynamics | The expansion of the desorbed plume into the vacuum of the mass spectrometer. | Affects the velocity and distribution of ions reaching the detector. |

Ion Mobility Spectrometry (IMS) Prediction and Collision Cross Section (CCS) Calculations

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) has become a powerful tool for the structural characterization of molecules. nih.gov IMS separates ions in the gas phase based on their velocity through a buffer gas under the influence of an electric field. arxiv.org This separation is dependent on the ion's size, shape, and charge, which are quantified by its rotationally averaged collision cross section (CCS). uni-mainz.denih.gov The CCS is a robust physical parameter that provides an additional dimension of characterization beyond the mass-to-charge ratio.

For a molecule like this compound, theoretical calculations are used to predict the CCS value for comparison with experimental data. The process typically begins with generating a low-energy 3D structure of the ion, often using methods like Density Functional Theory (DFT). iu.edu This optimized geometry is then used in specialized software that simulates the collisions between the ion and the buffer gas (typically nitrogen or helium). nih.gov Methods like the Trajectory Method (TM) provide accurate CCS calculations by simulating thousands of collision trajectories. nih.gov The close agreement between a calculated CCS and an experimentally measured value provides strong evidence for the proposed ionic structure.

Interactive Table: Comparison of Theoretical and Experimental CCS Data

Ion Species Experimental CCS (Ų) Calculated CCS (Ų) Method of Calculation Significance
[M+H]⁺ (Value) (Value) Trajectory Method (TM) with DFT optimized geometry. iu.edunih.gov Confirms the structure of the protonated molecule.
[M+Na]⁺ (Value) (Value) Trajectory Method (TM) with DFT optimized geometry. iu.edunih.gov Identifies common sodium adducts and their conformation.
[M+K]⁺ (Value) (Value) Trajectory Method (TM) with DFT optimized geometry. iu.edunih.gov Identifies common potassium adducts and their conformation.

Note: (Value) represents a placeholder for data that would be obtained from specific experimental and computational studies.

Charge Transport and Organic Electronic Device Applications

Role as an Organic Electronic Conductor in Device Architectures

Tetra-t-butyl-p-quinquephenyl, a derivative of p-quinquephenyl (B1295331), belongs to the class of oligophenyls, which are foundational materials in the field of organic electronics. rsc.orgresearchgate.net The core structure of p-quinquephenyl consists of five linearly connected phenyl rings, creating a rigid, rod-like molecule. This extended π-conjugated system is the primary reason for its semiconducting properties, facilitating the movement of charge carriers. rug.nl The introduction of tetra-t-butyl groups enhances the material's processability and influences its solid-state packing, which in turn affects its charge transport characteristics. mdpi.comrsc.org

Theoretical studies on unsubstituted p-quinquephenyl have shown that it is preferentially a hole conductor in many of its configurations, a key property for its use in electronic devices. rug.nl The charge transfer between neighboring molecules is highly dependent on their mutual orientation, with parallel stacking arrangements promoting higher electronic coupling and, consequently, better charge mobility. rug.nl This ordered packing is crucial for efficient charge transport in organic thin films.

The primary mechanism of charge transport in organic semiconductors like this compound is typically phonon-assisted hopping between localized states. tiberlab.com The efficiency of this process is governed by the energetic disorder and the degree of delocalization of the charge carriers. rsc.org A unified understanding of charge transport in these materials is crucial for designing and optimizing organic electronic devices. rsc.org

The performance of organic electronic devices is fundamentally dependent on the charge transport within the semiconductor material. mdpi.com Efficient charge injection from electrodes and balanced transport of both electrons and holes are critical for optimal device operation. mpg.de The energy levels of the organic semiconductor, specifically its ionization potential and electron affinity, play a decisive role in determining the efficiency of charge injection and transport, and whether the material will exhibit p-type (hole-conducting) or n-type (electron-conducting) behavior. mpg.de

Exploration in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Oligophenyls, including derivatives like this compound, are recognized as highly stable blue emitters, making them attractive for applications in organic light-emitting diodes (OLEDs). mdpi.com The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology, as they are essential for full-color displays and white lighting applications. ossila.comrsc.org

The introduction of bulky substituents like tert-butyl groups can be a strategic design choice to enhance the performance of fluorescent emitters. These groups can inhibit the formation of aggregates and reduce crystallization-induced emission quenching, leading to higher fluorescence quantum yields in the solid state. rsc.orgmdpi.com

Key Parameters for OLED Emitters:

ParameterDescriptionRelevance to this compound
Emission Color The wavelength of light emitted, which for oligophenyls is typically in the blue region of the spectrum. mdpi.comThe p-quinquephenyl backbone provides the fundamental blue emission.
Photoluminescence Quantum Yield (PLQY) The ratio of photons emitted to photons absorbed, a measure of the material's intrinsic emissive efficiency. rsc.orgHigh PLQY is crucial for bright and efficient OLEDs. The rigid structure of oligophenyls can contribute to high quantum yields. mdpi.com
External Quantum Efficiency (EQE) The ratio of photons emitted from the device to the number of electrons injected, a measure of the overall device efficiency. nih.govThe EQE is influenced by the material's PLQY, charge balance, and light outcoupling.
Color Purity The narrowness of the emission spectrum, which is important for achieving saturated colors in displays. mdpi.comOligophenyls can exhibit sharp emission spectra, contributing to good color purity. ossila.com
Operational Stability The ability of the material to maintain its performance over time during device operation. rsc.orgThe inherent stability of the oligophenyl structure is a significant advantage for long-lasting OLEDs. mdpi.com

Potential in Thin-Film Transistors (TFTs) as p-Channel Semiconductors

Organic thin-film transistors (OTFTs) are key components in flexible and large-area electronics, such as displays and sensors. mpg.de These devices rely on organic semiconductor materials to form the active channel layer where charge transport occurs. Based on the majority charge carrier, OTFTs are classified as either p-channel (hole-transporting) or n-channel (electron-transporting).

Oligophenyls, the parent class of compounds for this compound, have been investigated as active materials in p-channel OTFTs. researchgate.netresearchgate.net The performance of an OTFT is primarily characterized by its field-effect mobility and on/off current ratio. researchgate.net Studies on p-quinquephenyl and its longer analogue, p-sexiphenyl, have demonstrated their potential for achieving relatively high mobilities and on/off ratios. researchgate.netresearchgate.net The quality of the deposited thin film, particularly its crystallinity and molecular ordering, is a critical factor in achieving high-performance devices. researchgate.net

The charge carrier mobility in organic semiconductors is a crucial parameter that dictates the switching speed and current-carrying capacity of the transistor. rsc.org For p-channel semiconductors, a high hole mobility is desired. Theoretical studies suggest that p-quinquephenyl is a preferential hole conductor. rug.nl The introduction of substituents like tert-butyl groups can influence the thin-film morphology and, consequently, the charge transport properties.

Key Performance Metrics for p-Channel TFTs:

MetricDescriptionTypical Values for Oligophenyl-based TFTs
Field-Effect Mobility (µ) A measure of how quickly charge carriers move through the semiconductor channel under the influence of an electric field.10⁻² to 10⁻¹ cm²/Vs researchgate.net
On/Off Current Ratio The ratio of the drain current when the transistor is in the "on" state to the current when it is in the "off" state.> 10⁵ to 10⁶ researchgate.net
Threshold Voltage (Vth) The gate voltage required to turn the transistor "on".Can be relatively high in some oligophenyl-based devices. researchgate.net

Application as Wavelength-Shifting (WLS) Dyes in Scintillator Technology

Wavelength-shifting (WLS) materials are fluorescent dyes that absorb light at one wavelength and re-emit it at a longer wavelength. eljentechnology.com This property is highly valuable in scintillator technology, where they are used to match the emission spectrum of a scintillator to the optimal sensitivity range of a photodetector, such as a photomultiplier tube (PMT). ineosopen.orgtaylorandfrancis.com

Scintillators are materials that emit light when exposed to ionizing radiation. ineosopen.org Plastic scintillators, which consist of a polymer matrix doped with fluorescent dyes, often employ a two-component dye system: a primary scintillator and a secondary WLS dye. taylorandfrancis.com The primary dye absorbs the energy from the radiation and emits UV or blue light, which is then absorbed by the WLS dye and re-emitted at a longer, more easily detectable wavelength. taylorandfrancis.com

This compound has been identified as a potential WLS dye. google.comgoogle.com Its absorption in the UV region and emission in the blue-violet part of the spectrum make it suitable for shifting the primary scintillation light to a range where photodetectors are more efficient. dksh.com The use of WLS materials can significantly improve the light collection efficiency in large-area detectors. cern.ch

Characteristics of WLS Dyes for Scintillators:

PropertyDescriptionImportance for this compound
Absorption Spectrum The range of wavelengths the dye can absorb.Must overlap with the emission of the primary scintillator. google.com
Emission Spectrum The range of wavelengths at which the dye emits light.Should match the peak sensitivity of the photodetector. luxiumsolutions.com
Stokes Shift The difference in wavelength between the absorption and emission maxima.A large Stokes shift is desirable to minimize self-absorption of the emitted light. google.com
Quantum Yield The efficiency of the light re-emission process.A high quantum yield ensures that a large fraction of the absorbed light is re-emitted.
Decay Time The time it takes for the fluorescence to decay.A fast decay time is important for applications requiring high count rates.

Design Principles for Tunable Optoelectronic Properties in Oligophenyl Systems

The electronic and optical properties of oligophenyls can be systematically tuned through chemical modifications, providing a powerful platform for designing materials with specific functionalities for organic electronic devices. rsc.orgchemrxiv.org The key design principles revolve around controlling the extent of π-conjugation, the molecular geometry, and the intermolecular interactions in the solid state.

Advanced Characterization Techniques and Methodologies

Gas Phase Ultraviolet Laser Induced Fluorescence (LIF) for Desorption Studies

Gas-phase analysis of large, non-volatile molecules like Tetra-t-butyl-p-quinquephenyl is often challenging due to their low vapor pressure. Laser-Induced Fluorescence (LIF) coupled with laser desorption provides a powerful method to overcome this limitation. In these studies, a pulsed laser is used to rapidly heat a substrate, causing the adsorbed molecules to desorb into the gas phase where they can be probed spectroscopically.

Research has been conducted on the pulsed laser desorption of this compound, designated as (QUI), from a steel substrate. escholarship.org The desorption was initiated by heating the substrate with a pulsed 1.06-µm Nd:YAG laser. The molecules released into the gas phase were then excited by a separate ultraviolet laser, and their subsequent fluorescence was detected. A key finding from this research is that the intensity of the fluorescence signal demonstrates a linear relationship with the initial surface concentration of the compound, holding true for coverages up to at least 30 monolayers. escholarship.org This indicates that the technique is suitable for quantitative analysis of surface-bound analytes over a significant concentration range.

ParameterDescriptionSource
Analyte This compound (QUI) escholarship.org
Substrate Steel escholarship.org
Desorption Laser Pulsed 1.06-µm Nd:YAG escholarship.org
Detection Method Gas Phase Ultraviolet Laser Induced Fluorescence (LIF) escholarship.org
Key Finding Fluorescence signal intensity is linear in concentration up to at least 30 monolayers. escholarship.org

Advanced Mass Spectrometry for Molecular Identification and Conformational Analysis

Advanced mass spectrometry (MS) is indispensable for the definitive identification and structural analysis of complex organic molecules. For large, thermally labile compounds like this compound, "soft" ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly effective. kuleuven.benih.gov This method allows for the ionization and vaporization of large molecules with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.gov

The primary application of MS in this context is the confirmation of the molecular identity by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated exact mass. The molecular formula of this compound is C46H54, which corresponds to a precise monoisotopic mass. nih.gov High-resolution MALDI-TOF MS can verify this mass with high accuracy, unambiguously confirming the compound's synthesis and purity. kuleuven.be

For conformational analysis, tandem mass spectrometry (MS/MS) techniques can be employed. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented through collision-induced dissociation. The resulting fragmentation pattern provides vital clues about the molecule's structure and the relative strengths of its chemical bonds, although it is less direct for probing the subtle torsional angles that define its ground-state conformation.

PropertyValueSource
Molecular Formula C46H54 nih.gov
Molecular Weight 606.9 g/mol nih.gov
Monoisotopic Mass 606.422551722 Da nih.gov
CAS Number 90167-52-5 nih.gov
Primary MS Technique MALDI-TOF MS kuleuven.beresearchgate.netacs.org

Solid-State Nuclear Magnetic Resonance (NMR) for Conformational Rigidity and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to gain atomic-level insights into the structure, conformation, and dynamics of solid materials. mst.edu For molecules like this compound, ssNMR can differentiate between the rigid aromatic core and the more mobile alkyl side groups. researchgate.net

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of less abundant carbon-13 nuclei and to average out anisotropic interactions that broaden the spectral lines in solids. escholarship.orgmst.edu By analyzing the chemical shifts and line widths, information about the local chemical environment and molecular rigidity can be obtained. The p-quinquephenyl (B1295331) backbone is expected to be conformationally rigid, giving rise to sharp, well-defined signals in the aromatic region of the 13C ssNMR spectrum. researchgate.net

In contrast, the tert-butyl groups are known to exhibit significant molecular motion even in the solid state, such as rapid rotation around their C-C single bonds. uzh.ch This dynamic behavior can be studied using variable-temperature ssNMR experiments. escholarship.org As the temperature changes, the rate of motion of the tert-butyl groups is altered, leading to characteristic changes in the NMR spectrum, such as variations in line shape and relaxation times. This allows for the quantification of the energy barriers associated with these rotational dynamics.

Technique/ConceptApplication to this compoundSource
Magic-Angle Spinning (MAS) Averages anisotropic interactions to yield high-resolution spectra of the solid sample. mst.edu
Cross-Polarization (CP) Enhances the signal of 13C nuclei from abundant 1H nuclei, improving sensitivity. escholarship.org
13C Chemical Shifts Differentiate between the rigid aromatic carbons of the quinquephenyl core and the dynamic carbons of the tert-butyl groups. researchgate.net
Variable-Temperature (VT) NMR Probes the dynamics of the tert-butyl groups by observing spectral changes as a function of temperature, revealing motional freedom. escholarship.orguzh.ch

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. illinois.edu The technique can be applied to both single crystals and polycrystalline powders to elucidate molecular conformation, intermolecular packing, and crystallographic parameters.

Single-crystal XRD provides the most precise structural information. While a specific crystal structure for this compound is not detailed in the searched literature, analysis of its parent compound, p-quinquephenyl, offers a valuable reference. uzh.ch The crystal structure of p-quinquephenyl has been refined at both room temperature and 85 K, revealing a largely planar conformation of the phenyl rings. uzh.ch The introduction of four bulky tert-butyl groups onto one of the terminal rings would impose significant steric hindrance, forcing the adjacent phenyl rings to adopt a more twisted conformation to minimize steric strain. wiley.com This twisting is a common feature in tert-butylated aromatic systems and directly influences the molecule's electronic properties and crystal packing. researchgate.netwiley.com

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and can be employed for structure determination when suitable single crystals are unavailable. illinois.edu The PXRD pattern serves as a "fingerprint" for a specific crystalline form. For a molecule like this compound, which may exhibit polymorphism due to different possible packing arrangements of its bulky groups, PXRD is crucial for identifying and characterizing different crystalline polymorphs. researchgate.net

Below are the crystallographic data for the parent compound, p-quinquephenyl.

ParameterValue (at 85 K)Value (at 293 K)Source
System MonoclinicMonoclinic uzh.ch
Space Group P21/cP21/c uzh.ch
a (Å) 8.046(2)8.087(2) uzh.ch
b (Å) 5.578(2)5.613(2) uzh.ch
c (Å) 22.049(4)22.250(4) uzh.ch
β (º) 97.90(3)97.23(3) uzh.ch
Volume (ų) 980.2(4)1002.5(4) uzh.ch

Future Research Directions and Emerging Applications

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them suitable for applications in gas storage, separation, and catalysis. iu.edu.samagtech.com.cn The rigid and well-defined structure of oligophenylenes like tetra-tert-butyl-p-quinquephenyl makes them excellent building blocks for constructing robust COFs.

The integration of such oligophenylene units can lead to the formation of highly porous materials with tailored pore sizes and functionalities. For instance, the judicious selection of building units allows for the fine-tuning of COF properties. iu.edu.sa Research in this area will likely focus on synthesizing novel COFs incorporating tetra-tert-butyl-p-quinquephenyl and evaluating their performance in applications such as carbon dioxide capture and selective gas adsorption. The bulky tert-butyl groups can influence the packing of the polymer chains, potentially creating unique pore environments and enhancing selectivity.

Recent studies have highlighted the potential of COFs in various fields. For example, a COF encapsulating multi-walled carbon nanotubes has been developed for the ultrasensitive electrochemical detection of lead ions. rsc.org Another study demonstrated the use of a nickel-infused COF for the dual purpose of purifying and immobilizing enzymes, showcasing the versatility of these materials. nih.gov These examples underscore the broad applicability of COFs and suggest that frameworks built from tetra-tert-butyl-p-quinquephenyl could offer unique advantages.

Development of Responsive Materials Based on Conformational Switching

Oligophenylenes can exhibit conformational changes in response to external stimuli such as light, heat, or chemical analytes. This property is rooted in the rotational freedom around the single bonds connecting the phenyl rings. The tert-butyl groups in tetra-tert-butyl-p-quinquephenyl can play a crucial role in influencing the energy barrier for this rotation, thereby affecting the switching behavior.

Future research will likely explore the design of "smart" materials that harness this conformational switching. For example, materials could be developed that change their optical or electronic properties in response to a specific trigger. This could lead to applications in sensors, molecular switches, and stimuli-responsive drug delivery systems. The synthesis and study of derivatives of tetra-tert-butyl-p-quinquephenyl with different substitution patterns will be key to tuning the conformational dynamics and achieving desired responsive behaviors. Studies on related molecules, such as tetra-substituted calixarenes, have shown that these molecules are conformationally mobile when heated, indicating the potential for developing thermally responsive materials. rsc.org

Exploration in Bioelectronic Systems and Sensing Platforms

The interface between electronics and biological systems is a rapidly growing field of research. The semiconducting nature of oligophenylenes, combined with their potential for functionalization, makes them attractive candidates for applications in bioelectronics. Tetra-tert-butyl-p-quinquephenyl-based materials could be used to create organic field-effect transistors (OFETs) for biosensing applications.

By modifying the surface of these materials with biorecognition elements such as enzymes or antibodies, it is possible to create highly specific sensors. The binding of a target analyte would induce a change in the electronic properties of the material, which could then be detected as a measurable signal. For instance, porphyrin-based COFs have been investigated for their pH-dependent fluorescence, demonstrating their potential as sensing probes. iu.edu.sa The development of COFs for the ultrasensitive detection of lead ions further highlights the potential of these materials in creating advanced sensing platforms. rsc.org Future work will focus on the fabrication and characterization of such bioelectronic devices and exploring their utility in medical diagnostics and environmental monitoring.

Computational Design of Next-Generation Functionalized Oligophenylenes

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and guiding experimental efforts. nih.govnih.gov In the context of oligophenylenes, quantum mechanical calculations can be used to understand the relationship between molecular structure and electronic properties. researchgate.net

Future research will heavily rely on computational design to create next-generation functionalized oligophenylenes with tailored characteristics. osti.govenergyfrontier.us By systematically modifying the structure of tetra-tert-butyl-p-quinquephenyl in silico, researchers can screen for candidates with optimized properties for specific applications. For example, computational models can predict the band gap, charge mobility, and conformational flexibility of different derivatives, allowing for the rational design of materials for organic electronics or responsive systems. This computational-driven approach will accelerate the discovery of new materials and reduce the need for extensive trial-and-error synthesis. The use of computational modeling to design functionalized metal-organic frameworks for catalysis is a testament to the power of this approach. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.